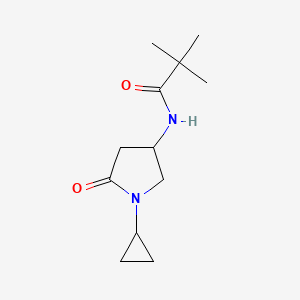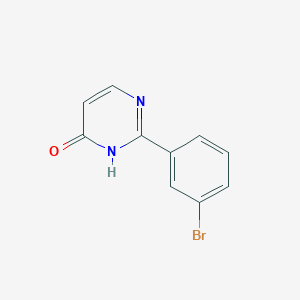
4(3H)-Pyrimidinone, 2-(3-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4(3H)-Pyrimidinone, 2-(3-bromophenyl)-” is a chemical compound that belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic compounds with a natural or synthetic origin . They have a nitrogen-based hetero-aromatic ring structure, which makes them a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves complex chemical reactions. For instance, pyrazolines and their derivatives, which are closely related to pyrimidinones, have been synthesized using various methods, including the Mannich reaction . The structures of these compounds are usually verified using techniques such as elemental microanalysis, FTIR, and NMR .Chemical Reactions Analysis
The chemical reactions involving “4(3H)-Pyrimidinone, 2-(3-bromophenyl)-” are likely to be complex and varied. For instance, a novel compound involving a pyrazoline derivative (which is structurally similar to pyrimidinones) was synthesized via a three-step protocol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Quinazolin-4(3H)-ones : A study demonstrated the preparation of pyrido[4,3-d]pyrimidin-4(3H)-one via a catalyzed reaction, showcasing the compound's utility in synthesizing quinazolin-4(3H)-ones, which are important in medicinal chemistry (Bryan Li et al., 2013).
- Energetic Study of 4(3H)-pyrimidinone : Research on 4(3H)-Pyrimidinone has highlighted its role in mimicking the tautomeric equilibrium of pyrimidine nucleobases, important for understanding nucleobase behavior and interactions (Tiago L. P. Galvão et al., 2014).
Biological Applications
- Antitumor Activities : A study found that pyrimidinone derivatives, specifically 2-amino-5-bromo-6-mF-phenyl-4(3H)-pyrimidinone, exhibit antitumor activities by reducing metastatic nodules in mice, indicating their potential in cancer therapy (L. Milas et al., 1983).
- Inhibition of Phlebovirus Infections : Pyrimidinone analogues were evaluated for their efficacy against Phlebovirus infections in mice, showcasing the potential of these compounds in antiviral therapies (R. W. Sidwell et al., 1990).
Material Science and Chemistry
- Dimerization via Hydrogen Bonding : A study on ureidopyrimidinones highlighted their strong dimerization capabilities through quadruple hydrogen bonding, which is significant for the development of supramolecular assemblies and materials (F. H. Beijer et al., 1998).
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNZDYFBGVWZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

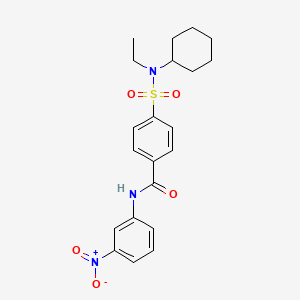
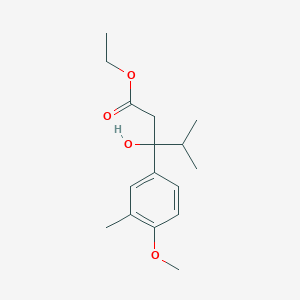

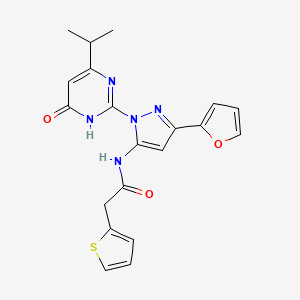
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2710625.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2710629.png)

methanone](/img/structure/B2710632.png)
![2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol](/img/structure/B2710634.png)
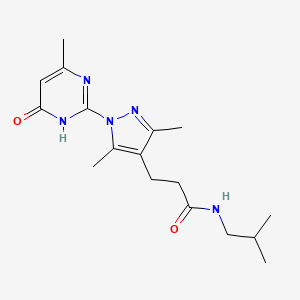
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2710637.png)
